molecular formula C21H19ClN2O3S B6521426 N-(4-chlorophenyl)-2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide CAS No. 920342-75-2

N-(4-chlorophenyl)-2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide

Cat. No.: B6521426
CAS No.: 920342-75-2
M. Wt: 414.9 g/mol
InChI Key: VSBYMSREZADUPJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide ( 920342-75-2) is a high-purity chemical compound with the molecular formula C21H19ClN2O3S and a molecular weight of 414.91 g/mol . This acetamide derivative features a 1,4-dihydropyridin-4-one core structure, a scaffold recognized in medicinal chemistry for its diverse biological properties . The compound's structure incorporates several pharmacologically significant moieties, including a 4-chlorophenyl group, a phenylsulfanyl methyl side chain, and a methoxy substituent, which can be leveraged to study structure-activity relationships (SAR). Its topological polar surface area is 83.9 Ų, and it has one hydrogen bond donor and five hydrogen bond acceptors, factors that influence its bioavailability and permeability . While specific biological data for this exact molecule is not fully established in public literature, its structural features suggest potential as a valuable intermediate or building block in organic synthesis. Researchers can utilize this compound in the design and development of novel molecules for various investigative applications, including as a reference standard in analytical chemistry. This product is strictly for research use and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[5-methoxy-4-oxo-2-(phenylsulfanylmethyl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S/c1-27-20-12-24(13-21(26)23-16-9-7-15(22)8-10-16)17(11-19(20)25)14-28-18-5-3-2-4-6-18/h2-12H,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBYMSREZADUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CSC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Chlorophenyl group : Contributes to the lipophilicity and biological activity.
  • Dihydropyridine core : Known for various pharmacological activities, particularly in cardiovascular and neuropharmacology.
  • Methoxy and phenylsulfanyl substituents : These groups may enhance the compound’s interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with IC50 values suggesting effective inhibition of bacterial growth .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor, particularly against:

  • Acetylcholinesterase (AChE) : Compounds with similar structures have demonstrated strong inhibitory effects, which are crucial for developing treatments for neurodegenerative diseases like Alzheimer's.
  • Urease : Studies have reported significant urease inhibition, with some analogs showing IC50 values as low as 1.13 µM, indicating a potent effect compared to standard inhibitors .

Case Studies

  • Antibacterial Screening : A study involving a series of synthesized compounds revealed that several exhibited strong antibacterial properties against specific strains. For example, compounds with similar structural motifs showed IC50 values ranging from 0.63 µM to 6.28 µM against Bacillus subtilis and Salmonella typhi, highlighting their potential as therapeutic agents .
  • Neuropharmacological Effects : Research into the neuropharmacological effects of related compounds suggests that they may enhance cognitive function through AChE inhibition. This is particularly relevant for developing treatments for cognitive disorders .

The mechanism through which this compound exerts its biological effects likely involves:

  • Interaction with Enzymes : The compound may bind to active sites on enzymes like AChE and urease, inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : Its structural features may allow it to modulate receptor activity in neuronal pathways, contributing to its potential cognitive-enhancing effects.

Research Findings Summary

Activity TypeTarget Organism/EnzymeIC50 (µM)Reference
AntibacterialSalmonella typhi2.14
AntibacterialBacillus subtilis0.63
AChE Inhibition-1.21
Urease Inhibition-1.13

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of acetamide- and heterocycle-containing molecules. Below is a detailed analysis of its key structural and functional distinctions from analogs described in the literature.

Structural Features and Substituent Effects

  • Core Heterocycle: The dihydropyridinone core differentiates it from pyrido[4,3-d]pyrimidin derivatives (e.g., ’s 2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide hydrochloride), which exhibit increased rigidity due to fused pyrimidine rings .
  • Phenylsulfanylmethyl Group: Introduces steric bulk and sulfur-mediated metabolic resistance, contrasting with benzyl or alkyl substituents in analogs (e.g., ’s piperazine derivative) . 4-Chlorophenyl Acetamide: The chloro substituent may enhance binding to hydrophobic pockets in target proteins compared to non-halogenated phenyl groups (e.g., ’s dimethylphenoxy derivatives) .

Pharmacokinetic and Physicochemical Properties

While direct pharmacokinetic data for the compound are unavailable, comparisons can be inferred from structurally related molecules:

  • Solubility : The 5-methoxy and phenylsulfanyl groups may reduce aqueous solubility compared to more polar analogs like N-(2,4-dichlorophenyl)acetamide hydrochloride (), which includes a charged hydrochloride salt .

Comparative Data Table

Compound Name / ID Molecular Weight Key Substituents Notable Properties Reference
N-(4-chlorophenyl)-2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide ~430.9 g/mol* 5-methoxy, phenylsulfanylmethyl, 4-ClPh High lipophilicity, potential metabolic stability
2-({6-benzyl-4-oxo-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide hydrochloride 511.86 g/mol Benzyl, 2,4-diClPh, pyrido-pyrimidin core Charged hydrochloride salt, rigid core
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-... () ~600–650 g/mol Dimethylphenoxy, hydroxy, branched chains High stereochemical complexity, low solubility
Compound 4 (Piperazine derivative, ) ~650–700 g/mol* Piperazine, bromophenyl, thiazole Oral bioavailability, CYP modulation

*Estimated based on structural similarity.

Research Findings and Implications

  • Synthetic Accessibility : The compound’s lack of stereocenters (unlike ’s multi-chiral analogs) simplifies synthesis and scale-up .
  • Druglikeness : Its molecular weight (~430 g/mol) and moderate lipophilicity align with Lipinski’s rules, suggesting favorable oral absorption compared to heavier analogs (e.g., ’s Compound 4 at ~650 g/mol) .
  • Unresolved Questions : The impact of the phenylsulfanyl group on off-target interactions (e.g., glutathione conjugation) remains unexplored and warrants further study.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

Methodological Answer: Synthesis optimization requires precise control of reaction conditions, including:

  • Temperature and pH : Maintaining temperatures between 60–80°C and neutral to slightly alkaline pH (7–9) improves yield and minimizes side reactions (e.g., hydrolysis of the sulfanyl group) .
  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, dichloromethane) enhance solubility of intermediates and stabilize reactive intermediates during coupling steps .
  • Catalysts : Use of mild bases (e.g., potassium carbonate) facilitates nucleophilic substitutions at the pyridine and acetamide moieties .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) effectively isolates the final product, confirmed by TLC and HPLC (>95% purity) .

Q. Which spectroscopic techniques are most reliable for characterizing structural integrity?

Methodological Answer: A multi-technique approach is essential:

  • NMR : 1^1H and 13^13C NMR identify key functional groups (e.g., methoxy at δ 3.8–4.0 ppm, dihydropyridinone carbonyl at δ 165–170 ppm). 1^1H-1^1H COSY confirms spatial proximity of the phenylsulfanyl and chlorophenyl groups .
  • IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm1^{-1}) and S–C (650–700 cm1^{-1}) validate the core structure .
  • X-ray Crystallography : Resolves stereoelectronic effects, such as dihedral angles between the dihydropyridinone and acetamide planes, critical for understanding conformational flexibility .

Q. How can researchers assess the compound’s stability under experimental conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (typically >200°C for this compound) .
  • pH Stability Studies : Incubate the compound in buffers (pH 3–10) at 37°C for 24–48 hours, followed by HPLC to detect degradation products (e.g., hydrolysis of the sulfanyl group at acidic pH) .
  • Light Sensitivity : UV-Vis spectroscopy monitors absorbance shifts under UV light exposure (λ = 254 nm) to assess photodegradation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

  • Analog Synthesis : Introduce substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to evaluate electronic effects on bioactivity .
  • Enzymatic Assays : Test inhibitory activity against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. Correlate IC50_{50} values with substituent hydrophobicity (ClogP calculations) .
  • Crystallographic Data : Compare binding modes of analogs with target proteins (e.g., via PDB deposition) to identify critical hydrogen-bonding interactions involving the dihydropyridinone oxygen .

Q. What computational strategies are effective for predicting binding modes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., COX-2, EGFR). Prioritize conformations where the phenylsulfanyl group occupies hydrophobic pockets .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) to identify key residues (e.g., Lys123 in EGFR) .
  • QSAR Modeling : Train models with descriptors like molar refractivity and H-bond acceptors/donors to predict bioactivity across derivative libraries .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Purity Verification : Re-analyze disputed batches via LC-MS to rule out impurities (e.g., residual starting materials) that may skew activity .
  • Assay Standardization : Replicate assays under controlled conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA, Tukey’s HSD) to compare datasets. For example, conflicting IC50_{50} values may arise from differences in cell lines (HEK293 vs. HeLa) .

Data Contradiction Analysis Example

Issue : Conflicting reports on the compound’s solubility in aqueous buffers.
Resolution Strategy :

  • Solvent Screening : Test solubility in DMSO/PBS mixtures (1–10% DMSO) using nephelometry.
  • Surface Modification : Introduce PEGylated derivatives to improve hydrophilicity .
  • Reference Validation : Cross-check with independent studies using identical buffers (e.g., pH 7.4 PBS) .

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